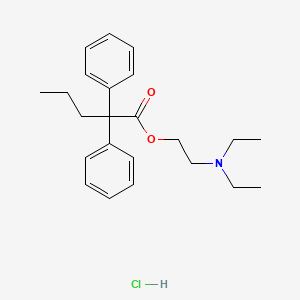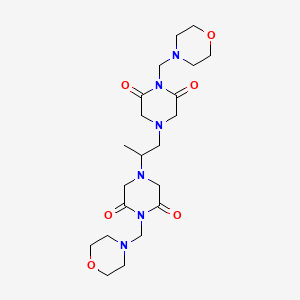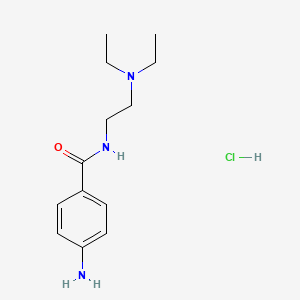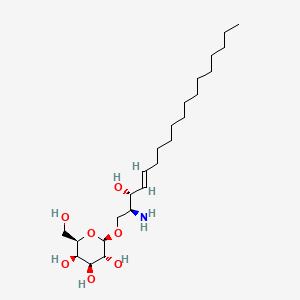
サイコシン
概要
説明
Psychosine is a highly cytotoxic lipid that accumulates in the nervous system in the absence of galactosylceramidase . It is a galactoside of sphingosine . It is a glycosylsphingoid consisting of sphingosine having a beta-D-galactosyl residue attached at the 1-position .
Molecular Structure Analysis
Psychosine forms hydrophilic clusters and binds the C-terminus of α-synuclein through its amino group and sugar moiety .Chemical Reactions Analysis
Psychosine accumulation preferentially affects oligodendrocytes, leading to progressive demyelination and infiltration of activated monocytes/macrophages into the CNS . Psychosine concentration in white (WM) and gray (GM) cortical matter, substantia nigra, and caudate was examined in patients diagnosed with Parkinson’s, Alzheimer’s, Krabbe, or healthy controls .Physical And Chemical Properties Analysis
Psychosine has a molecular formula of C24H47NO7 and a molecular weight of 461.63 g/mol .科学的研究の応用
神経炎症と脱髄の調節
サイコシンは、特にクラッベ病に関連して、神経炎症と脱髄の文脈で研究されてきました . 研究者は、脱髄性疾患、特にクラッベ病に対する治療法として、ハイブリッドナノ粒子の使用を調査してきました . この病気は、グリア細胞に有毒なサイコシンが蓄積することで特徴付けられ、神経炎症、広範な脱髄、そして死をもたらします . この研究は、レシチン/キトサンナノ粒子が、神経毒性スフィンゴ脂質を物理化学的疎水性相互作用によって隔離することにより、サイコシンに関連する損傷を防ぐことを示しました .
クラッベ病のスクリーニング、診断、およびモニタリング
サイコシンは、クラッベ病のスクリーニング、診断、およびモニタリングにおいて重要な役割を果たします . 非常に感度の高いサイコシンアッセイが開発され、微量のサイコシン上昇でクラッベ病患者を特定することができます . この研究は、サイコシン定量がクラッベ病の新生児スクリーニングの重要な要素であることを支持しています . これは、幼児期発症型と後期発症型のクラッベ病変異体、ならびにGALC変異体および擬似欠損キャリアを区別するのに役立ちます .
神経変性疾患における治療の可能性
研究では、ドーパミンとカルビドパがα-シヌクレインの閉鎖/凝集耐性コンフォメーションを媒介することにより、サイコシンの構造的変化を逆転させられることが示唆されています . これは、神経変性疾患の治療におけるサイコシンの治療の可能性を強調しています .
作用機序
Target of Action
Psychosine primarily targets an orphan G protein-coupled receptor known as T cell death-associated gene 8 . This receptor is specifically activated by psychosine .
Mode of Action
Psychosine interacts with its target receptor, leading to a series of cellular changes. The mode of cell death induced by psychosine is apoptotic, as revealed by different apoptotic markers such as TUNEL, DNA fragmentation, and caspase cleavage/activation . Psychosine directly affects the mitochondria as revealed by the activation of caspase 9 .
Biochemical Pathways
Psychosine’s action is redox sensitive, as measured by changes in mitochondrial membrane potential . It leads to the up-regulation of the c-jun/c-jun N-terminal kinase pathway, inducing AP-1 . At the same time, psychosine also down-regulates the lipopolysaccharide-induced NF-jB trans-activation . These observations indicate that the mechanism of action of psychosine is through the up-regulation of AP-1, a pro-apoptotic pathway, as well as through the down-regulation of the NF-jB pathway, an antiapoptotic pathway .
Pharmacokinetics
Research has shown that nanoparticles can prevent the cytotoxicity caused by psychosine in cultured human astrocytes in vitro . This suggests that nanoparticle size and PDI augmented while the electrostatic charges of the surface decreased, suggesting a direct interaction between psychosine and the nanoparticles .
Result of Action
The accumulation of psychosine leads to apoptosis of oligodendrocytes and the formation of globoid cells . This results in progressive demyelination and the existence of large, multinuclear (globoid) cells derived from perivascular microglia .
Action Environment
The action of psychosine is influenced by the environment within the cell. For instance, the action of psychosine is redox sensitive . This suggests that the redox state of the cell can influence the action of psychosine. Additionally, the presence of nanoparticles can influence the action of psychosine .
Safety and Hazards
将来の方向性
Future directions include identifying psychosis-specific risk and resilience factors in children, adolescents, and non-help-seeking community samples, improving study designs to test hypothesized mechanisms of change, and intervening with strategies that better engage youth, their environmental contexts, and neurodevelopmental targets to improve functional outcomes .
生化学分析
Biochemical Properties
Psychosine is involved in various biochemical reactions, primarily due to its interaction with enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is galactosylceramidase. In the absence of this enzyme, psychosine accumulates, leading to its cytotoxic effects . Psychosine also interacts with protein kinase C, inhibiting its translocation to the plasma membrane, which disrupts normal cellular signaling . Additionally, psychosine has been shown to localize to lipid rafts, altering membrane architecture and affecting membrane-bound proteins .
Cellular Effects
Psychosine exerts profound effects on various cell types and cellular processes. In oligodendrocytes, psychosine accumulation leads to progressive demyelination, a hallmark of Krabbe disease . This compound induces cell death in a wide variety of cell types, including neurons and glial cells . Psychosine disrupts cell signaling pathways, including those involving protein kinase C and sphingosine-1-phosphate, leading to altered gene expression and cellular metabolism . The accumulation of psychosine also triggers neuroinflammation and mitochondrial dysfunction .
Molecular Mechanism
At the molecular level, psychosine exerts its effects through several mechanisms. It binds to and inhibits protein kinase C, preventing its activation and subsequent signaling . Psychosine also disrupts lipid rafts, which are crucial for the proper functioning of membrane-bound receptors and signaling molecules . This disruption leads to altered membrane fluidity and stability, contributing to its cytotoxic effects. Additionally, psychosine has been shown to activate G protein-coupled receptor 65, leading to increased intracellular cyclic adenosine monophosphate levels and inhibition of osteoclastogenesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of psychosine change over time. Psychosine is relatively stable but can degrade under certain conditions, leading to variations in its cytotoxic effects . Long-term studies have shown that psychosine accumulation leads to progressive cellular dysfunction and death, particularly in oligodendrocytes . In vitro and in vivo studies have demonstrated that psychosine’s effects on cellular function, including demyelination and neuroinflammation, become more pronounced over time .
Dosage Effects in Animal Models
The effects of psychosine vary with different dosages in animal models. At low doses, psychosine can induce mild cellular stress and inflammation . At higher doses, psychosine causes significant cytotoxicity, leading to extensive demyelination and neurodegeneration . Threshold effects have been observed, where a critical concentration of psychosine is required to trigger its cytotoxic effects . High doses of psychosine can also lead to toxic effects, including severe neuroinflammation and cell death .
Metabolic Pathways
Psychosine is involved in several metabolic pathways, particularly those related to sphingolipid metabolism. It is synthesized from galactosylceramide by the action of galactosylceramidase . In the absence of this enzyme, psychosine accumulates, leading to its cytotoxic effects . Psychosine also interacts with various enzymes and cofactors involved in sphingolipid metabolism, affecting metabolic flux and metabolite levels . Additionally, psychosine inhibits protein kinase C, further disrupting cellular metabolism .
Transport and Distribution
Within cells and tissues, psychosine is transported and distributed through various mechanisms. It can be transported across cell membranes via specific transporters or through passive diffusion . Psychosine tends to accumulate in lipid rafts, where it disrupts membrane architecture and affects the localization of membrane-bound proteins . This accumulation can lead to localized cytotoxic effects, particularly in the nervous system .
Subcellular Localization
Psychosine is primarily localized to lipid rafts within the cell membrane . This subcellular localization is crucial for its activity, as it disrupts the normal functioning of membrane-bound receptors and signaling molecules . Psychosine can also be found in other cellular compartments, including lysosomes and mitochondria, where it exerts its cytotoxic effects . The targeting of psychosine to specific subcellular compartments is influenced by various factors, including its chemical structure and interactions with other biomolecules .
特性
| { "Design of the Synthesis Pathway": "The synthesis of psychosine can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "Sphingosine", "Methanesulfonyl chloride", "Sodium hydroxide", "Methanol", "Chloroform", "Sulfuric acid", "Sodium bicarbonate", "Ethanol" ], "Reaction": [ "Sphingosine is reacted with methanesulfonyl chloride in the presence of sodium hydroxide to form the mesylate derivative.", "The mesylate derivative is then treated with methanol to form the methyl ether derivative.", "The methyl ether derivative is then treated with chloroform and sulfuric acid to form the chloroformate derivative.", "The chloroformate derivative is then treated with sodium bicarbonate to form the carboxylate derivative.", "The carboxylate derivative is then treated with ethanol to form psychosine." ] } | |
| 2238-90-6 | |
分子式 |
C24H47NO7 |
分子量 |
461.6 g/mol |
IUPAC名 |
(2R,3R,4S,5R,6R)-2-[(E)-2-amino-3-hydroxyoctadec-4-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H47NO7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(27)18(25)17-31-24-23(30)22(29)21(28)20(16-26)32-24/h14-15,18-24,26-30H,2-13,16-17,25H2,1H3/b15-14+/t18?,19?,20-,21+,22+,23-,24-/m1/s1 |
InChIキー |
HHJTWTPUPVQKNA-COTUJBGDSA-N |
異性体SMILES |
CCCCCCCCCCCCC/C=C/C(C(CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)N)O |
SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)N)O |
正規SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)N)O |
外観 |
Solid powder |
物理的記述 |
Solid |
ピクトグラム |
Irritant |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Galactoside, Sphingosine Galactosylsphingosine Psychosine Sphingosine Galactoside |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


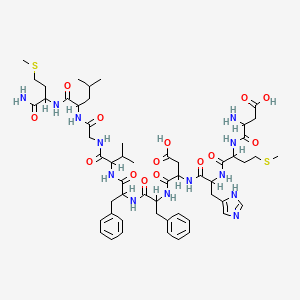


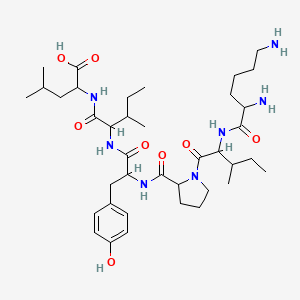
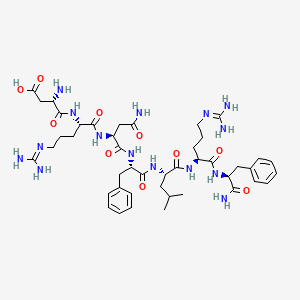
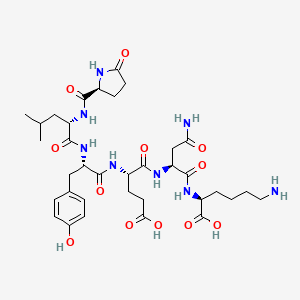
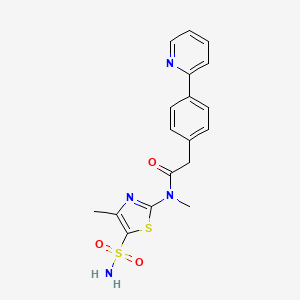
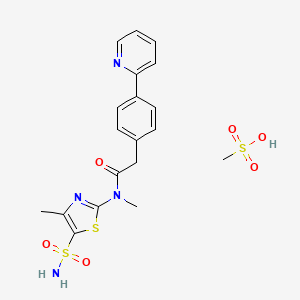
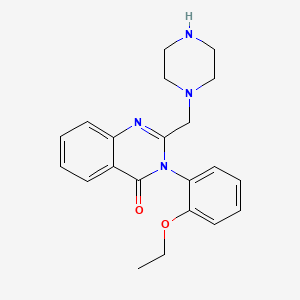
![methyl 2-[[2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B1678236.png)
